Product packaging for DI-Tert-butylcyclohexylphosphine(Cat. No.:CAS No. 436865-11-1)

DI-Tert-butylcyclohexylphosphine

Cat. No.: B1352314
CAS No.: 436865-11-1
M. Wt: 228.35 g/mol
InChI Key: HFFHNJKBAYQARL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phosphine (B1218219) Ligands in Catalysis

Phosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. gessnergroup.com Their significance stems from their unique electronic and steric properties, which can be finely tuned to influence the reactivity and selectivity of metal catalysts. catalysis.bloglibretexts.org The development of phosphine ligands dates back to the mid-20th century, with early examples like triphenylphosphine (B44618) demonstrating their utility in various catalytic transformations. nih.gov These early phosphines, while effective, often required harsh reaction conditions.

The evolution of phosphine ligands has been driven by the need for more active, stable, and selective catalysts. This led to the development of a vast library of phosphines with diverse steric and electronic profiles. gessnergroup.comtaylorandfrancis.com Key advancements include the introduction of bulky and electron-rich alkylphosphines, which have proven to be highly effective in a range of cross-coupling reactions. gessnergroup.comnih.gov These ligands enhance the catalytic activity of metals like palladium, enabling reactions to proceed under milder conditions and with a broader range of substrates. nih.govnih.gov The ability to systematically modify the substituents on the phosphorus atom allows for the rational design of ligands tailored for specific catalytic applications. libretexts.org

Significance of DI-Tert-butylcyclohexylphosphine in Modern Synthetic Chemistry

Among the diverse array of phosphine ligands, this compound has emerged as a particularly valuable tool in modern synthetic chemistry. Its bulky tert-butyl groups and cyclohexyl moiety create a unique steric and electronic environment around the metal center, leading to enhanced catalytic activity in a variety of transformations. sigmaaldrich.comnih.gov This ligand is particularly renowned for its effectiveness in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govscispace.com

The application of this compound has been instrumental in advancing several key areas of organic synthesis. For instance, it has been successfully employed as a ligand in the Suzuki-Miyaura coupling, a powerful method for the formation of biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.govnih.gov Furthermore, its utility extends to the Buchwald-Hartwig amination, a crucial reaction for the synthesis of arylamines, which are prevalent in medicinal chemistry. nih.govwikipedia.org The robust nature and high catalytic turnover numbers associated with this compound-based catalysts make them highly attractive for both academic research and industrial applications. nih.gov

Scope and Objectives of the Research Review

This research review aims to provide a comprehensive overview of the chemical compound this compound. The primary objective is to consolidate and present detailed information regarding its synthesis, properties, and, most importantly, its applications in contemporary catalytic reactions. The review will focus on the following key areas:

Synthesis and Properties: A detailed examination of the synthetic routes to this compound and its key physical and chemical properties.

Applications in Cross-Coupling Reactions: A thorough discussion of its role in pivotal cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

Other Catalytic Applications: An exploration of its use in other significant catalytic transformations beyond the major cross-coupling reactions.

By focusing solely on this compound, this review intends to offer an in-depth and authoritative resource for researchers in the fields of organic synthesis, organometallic chemistry, and catalysis. The content is structured to provide a clear and concise understanding of the compound's importance and utility in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29P B1352314 DI-Tert-butylcyclohexylphosphine CAS No. 436865-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl(cyclohexyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFHNJKBAYQARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1CCCCC1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405168
Record name Di-tert-butyl(cyclohexyl)phosphane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436865-11-1
Record name Di-tert-butyl(cyclohexyl)phosphane
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URL https://comptox.epa.gov/dashboard/DTXSID10405168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylcyclohexylphosphine
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Synthesis and Properties of Di Tert Butylcyclohexylphosphine

Synthetic Methodologies

The synthesis of bulky phosphine (B1218219) ligands like DI-Tert-butylcyclohexylphosphine can be challenging due to the steric hindrance around the phosphorus center. nih.gov A common and effective method for the synthesis of related dialkylphosphinoferrocenes involves the deprotonation and metallation of ferrocene, followed by a reaction with the corresponding chlorophosphine. orgsyn.org

A general approach for synthesizing phosphines involves the reaction of a Grignard reagent or an organolithium compound with a phosphorus halide. nih.gov For instance, the synthesis of tri-tert-butylphosphine (B79228), a structurally similar bulky phosphine, has been achieved by reacting di-tert-butylchlorophosphine (B1329828) with tert-butyl lithium. nih.gov Another synthetic route involves the reaction of di-tert-butylphosphine (B3029888) with octyl trichloroacetate (B1195264) to produce di-tert-butylchlorophosphine, which can then be further reacted to obtain the desired tertiary phosphine. chemicalbook.com

Physical and Chemical Properties

This compound is a solid at room temperature and is characterized by its distinct physical and chemical properties that are crucial for its function as a ligand in catalysis.

PropertyValue
Molecular Formula C₁₄H₂₉P nih.gov
Molecular Weight 228.35 g/mol nih.gov
IUPAC Name ditert-butyl(cyclohexyl)phosphane nih.gov
CAS Number 436865-11-1 nih.gov
Synonyms Di-tert-butyl(cyclohexyl)phosphine, Cyclohexyldi-t-butylphosphine nih.gov

This table summarizes the key physical and chemical properties of this compound.

Iii. Ligand Design Principles and Structural Considerations of Di Tert Butylcyclohexylphosphine

Steric and Electronic Properties of DI-Tert-butylcyclohexylphosphine

The combination of two bulky tert-butyl groups and a cyclohexyl group on the phosphorus atom imparts a unique blend of steric hindrance and electron-donating ability to this compound.

Steric hindrance is a critical factor in phosphine (B1218219) ligand design, influencing the coordination number of the metal center, the stability of the resulting complex, and the rates of oxidative addition and reductive elimination. This steric bulk is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by a ligand at a defined distance from the metal center. wikipedia.orglibretexts.org

The electronic properties of a phosphine ligand determine its ability to donate electron density to the metal center, which in turn influences the catalytic activity. Alkylphosphines, such as this compound, are known to be strong σ-donors. The tert-butyl and cyclohexyl groups are purely alkyl in nature and are electron-releasing via an inductive effect. This enriches the electron density on the phosphorus atom, making it a strong Lewis base and a potent σ-donor to the metal.

The basicity of a phosphine, often measured by the pKa of its conjugate phosphonium (B103445) ion, is a good indicator of its σ-donating strength. wikipedia.org Stronger σ-donation to the metal center can facilitate key steps in catalytic cycles, such as the oxidative addition of substrates with strong bonds (e.g., aryl chlorides). rsc.org The high electron density of this compound makes it a highly effective ligand for such challenging transformations.

Comparative Analysis with Other Bulky Phosphine Ligands

To fully appreciate the characteristics of this compound, it is instructive to compare it with other classes of bulky phosphine ligands commonly used in catalysis.

Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are benchmark bulky, electron-rich monodentate phosphine ligands. P(t-Bu)₃ is one of the most sterically demanding and electron-donating simple phosphines, with a cone angle of 182°. libretexts.org PCy₃ is also very bulky and electron-rich, with a cone angle of 170° and a pKa of 9.7. wikipedia.orgchemicalbook.com

This compound sits (B43327) between these two in terms of its substituents. It is expected to have a cone angle and electron-donating ability that are comparable, but not identical, to P(t-Bu)₃ and PCy₃. This fine-tuning of steric and electronic parameters by mixing alkyl substituents can be advantageous in optimizing a specific catalytic reaction where the properties of P(t-Bu)₃ might be too extreme or those of PCy₃ not quite sufficient.

LigandTolman Cone Angle (θ)pKaKey Structural Feature
This compoundEstimated to be large (~170-180°)High (estimated)Asymmetric combination of t-Bu and Cy groups
Tri-tert-butylphosphine182° libretexts.org11.4Three t-Bu groups, extremely bulky
Tricyclohexylphosphine170° wikipedia.org9.7 wikipedia.orgThree cyclohexyl groups, very bulky

Biarylphosphine ligands, often referred to as Buchwald ligands, represent a major class of highly effective catalysts for cross-coupling reactions. acs.org Ligands like XPhos and SPhos are characterized by a biphenyl (B1667301) backbone, which creates a sterically hindered environment above the phosphorus atom. They are also highly electron-rich.

Compared to this compound, biarylphosphines such as XPhos have significantly larger cone angles (a computed value for XPhos is 238.7°). rsc.org This immense bulk is highly effective at promoting reductive elimination, the final step in many cross-coupling cycles. rsc.org While this compound is very bulky, its steric profile, derived from simple alkyl groups, is different from the pocket-like steric environment created by the biaryl scaffold of XPhos and SPhos. The choice between an alkylphosphine like this compound and a biarylphosphine often depends on the specific substrates and the rate-limiting step of the catalytic cycle.

LigandTypeKey Steric FeatureGeneral Application
This compoundMonodentate TrialkylphosphineLarge cone angle from alkyl groupsGeneral cross-coupling, reactions requiring bulky, donating ligands
XPhosMonodentate BiarylphosphineVery large cone angle from biaryl scaffold rsc.orgSuzuki, Buchwald-Hartwig, and other cross-coupling reactions acs.orgwikipedia.org
SPhosMonodentate BiarylphosphineLarge cone angle from biaryl scaffoldSuzuki and other cross-coupling reactions, especially with hindered substrates acs.org

Bidentate phosphines, or diphosphines, contain two phosphorus donor atoms linked by a backbone. For these ligands, the crucial steric parameter is not the cone angle of each phosphorus center alone, but the "natural bite angle" (βn), which is the P-M-P angle preferred by the ligand's backbone. wikipedia.org

LigandTypeKey Steric ParameterValue
This compoundMonodentateTolman Cone Angle (θ)~170-180° (estimated)
dppfBidentateNatural Bite Angle (βn)~99-101°
XantphosBidentateNatural Bite Angle (βn)~108° wikipedia.org

Rational Design Principles for Modulating this compound Reactivity and Selectivity

The effectiveness of this compound and its analogs in catalysis is not serendipitous but rather the result of deliberate design. The rational modification of phosphine ligands is a cornerstone of modern catalyst development, aiming to fine-tune reactivity and selectivity for specific chemical transformations. This process is primarily governed by the systematic modulation of the ligand's steric and electronic properties. manchester.ac.uk For bulky phosphines like this compound, these two characteristics are intricately linked and play a crucial role in promoting key steps of the catalytic cycle, such as oxidative addition and reductive elimination, while minimizing undesirable side reactions. nih.govuwindsor.ca

The core principle of rational design involves making systematic structural changes to the ligand and correlating these changes with catalytic performance. researchgate.net By understanding these structure-activity relationships (SARs), chemists can develop new ligands with enhanced properties. nih.govnih.govacs.org For dialkylbiaryl phosphines, a class to which many advanced ligands belong, this involves modifying substituents on the phosphorus atom and the biaryl backbone to control steric hindrance and electron density at the metal center. nih.govnih.gov

Modulating Steric and Electronic Properties:

The primary substituents on the phosphorus atom of this compound are the two bulky tert-butyl groups and the cyclohexyl group. The rational design approach involves altering these groups to achieve a desired catalytic outcome.

Steric Effects: The sheer size of the ligand, often quantified by parameters like the Tolman cone angle or percent buried volume (%Vbur), is critical. ucla.edunih.gov Increased steric bulk can accelerate the reductive elimination step, which is often the product-forming step in cross-coupling reactions. Furthermore, the bulky nature of these ligands typically promotes the formation of highly reactive monoligated metal complexes, which are often necessary for efficient catalysis. nih.gov Design principles often involve introducing even bulkier substituents than tert-butyl or modifying the cyclohexyl ring to create a more sterically demanding environment around the metal.

Electronic Effects: The electron-donating ability of the phosphine ligand is another key parameter. Electron-rich phosphines increase the electron density on the metal center, which generally facilitates the oxidative addition of substrates like aryl halides. uwindsor.ca The tert-butyl and cyclohexyl groups are both electron-donating alkyl groups, making this compound an electron-rich ligand. Further enhancement of electron density can be achieved by replacing these groups with even more strongly donating moieties. The electronic properties can be quantified using methods like the Tolman electronic parameter (TEP) or computational chemistry to calculate properties like the minimum electrostatic potential (Vmin). ucla.edu

Case Study: Suzuki-Miyaura Coupling with cataCXium® A Analogs

A practical illustration of these design principles can be seen in the development and application of ligands analogous to cataCXium® A (di(1-adamantyl)-n-butylphosphine), a close structural relative of this compound. These bulky, electron-rich phosphines are highly effective for various cross-coupling reactions. The following data from studies on Suzuki-Miyaura coupling reactions demonstrate how ligand structure impacts catalytic efficiency.

In a study by Beller and co-workers, the efficacy of di(1-adamantyl)-n-butylphosphine (cataCXium® A) was tested in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid. The results highlight the high activity of the catalyst system, achieving high turnover numbers (TON) and yields even with challenging substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a cataCXium® A-type Ligand Reaction Conditions: 0.005 mol% Pd(OAc)₂, 0.01 mol% di(1-adamantyl)-n-butylphosphine, K₃PO₄, Toluene (B28343), 100 °C, 20 h.

Aryl Chloride SubstrateYield (%)Turnover Number (TON)
4-Chlorotoluene8717,400
2-Chlorotoluene (B165313)6813,600
1-Chloro-4-(trifluoromethyl)benzene10020,000
1-Chloro-4-acetylbenzene9919,800
1-Chloro-4-methoxybenzene6012,000
Data sourced from Sigma-Aldrich product information for cataCXium® A. sigmaaldrich.com

The data shows that the catalyst is highly active for both electron-rich (4-chlorotoluene) and electron-poor (1-chloro-4-(trifluoromethyl)benzene) aryl chlorides. The slightly lower yield for the ortho-substituted 2-chlorotoluene suggests that increased steric hindrance near the reaction site on the substrate can impact efficiency. The drop in yield for the strongly electron-donating methoxy-substituted substrate indicates the subtle electronic balance required for optimal catalytic activity. sigmaaldrich.com

Further studies have focused on creating analogues of ligands like cataCXium® A from renewable resources, demonstrating that the fundamental design principles of steric bulk and electron richness can be applied to new ligand scaffolds. rsc.org For instance, phosphines were synthesized using building blocks derived from biomass and tested in Suzuki-Miyaura coupling.

Table 2: Performance of Renewable cataCXium® A Analogues in Suzuki-Miyaura Coupling Reaction Conditions: Aryl halide (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), ligand (2 mol%), toluene (2 mL), 100 °C, 20 h.

LigandAryl HalideBoronic AcidYield (%)
Renewable Analogue 14-BromotoluenePhenylboronic acid99
Renewable Analogue 24-BromotoluenePhenylboronic acid99
cataCXium® A (Reference)4-BromotoluenePhenylboronic acid99
Renewable Analogue 14-ChlorotoluenePhenylboronic acid83
Renewable Analogue 24-ChlorotoluenePhenylboronic acid96
cataCXium® A (Reference)4-ChlorotoluenePhenylboronic acid99
Data adapted from D. van der Wal et al., Green Chem., 2023. rsc.org

These findings illustrate that by adhering to the rational design principle of combining bulky and electron-donating substituents, new, effective ligands can be created. rsc.org The performance of these novel ligands can be compared to established catalysts like cataCXium® A to validate the design strategy. The slight variations in yield, particularly with the more challenging aryl chloride, underscore how subtle changes in the ligand's steric and electronic profile, even when maintaining the core design concept, can fine-tune catalytic performance. rsc.org

Iv. Mechanistic Investigations of Di Tert Butylcyclohexylphosphine in Catalytic Cycles

Role of DI-Tert-butylcyclohexylphosphine in Oxidative Addition Processes

Oxidative addition is a fundamental step in many catalytic cycles where a metal center with a low oxidation state inserts into a covalent bond, leading to an increase in both its oxidation state and coordination number. The large steric bulk of the this compound ligand generally promotes the formation of low-coordinate, highly reactive metal centers, which are primed for oxidative addition.

The electron-donating character of the phosphine (B1218219) ligand enriches the metal center, making it more nucleophilic and thus more reactive towards electrophilic substrates. However, the steric hindrance imposed by the bulky tert-butyl and cyclohexyl groups can also influence the transition state geometry of the oxidative addition step. In the case of palladium-catalyzed cross-coupling reactions, the oxidative addition of aryl halides to a Pd(0) complex is a critical initiating step. While electron-rich ligands like this compound are generally favored, excessive steric bulk can sometimes hinder the approach of the substrate to the metal center.

Recent studies on nickel-catalyzed reactions have highlighted that the oxidative addition of aryl halides can proceed through multiple mechanisms, including concerted, radical, and nucleophilic substitution pathways. researchgate.net The choice of pathway is delicately balanced by the properties of the phosphine ligand, the substrate, and the reaction conditions. The bulky nature of ligands like this compound can influence this balance, potentially favoring pathways that can accommodate its steric demands.

Influence on Reductive Elimination Pathways

Reductive elimination is the microscopic reverse of oxidative addition and is often the product-forming step in a catalytic cycle. researchgate.net In this step, two ligands on the metal center couple and are eliminated from the coordination sphere, leading to a decrease in the metal's oxidation state. For this to occur, the two ligands must typically be in a cis orientation to one another. nih.gov

The significant steric bulk of this compound plays a crucial role in promoting reductive elimination. The steric pressure exerted by this ligand can destabilize the higher-coordinate intermediate complex, thus lowering the energy barrier for the reductive elimination step. This acceleration of the product-forming step can be a key factor in achieving high catalytic turnover. It is generally understood that sterically crowded and electron-deficient ligands facilitate reductive elimination. mit.edu While this compound is electron-rich, its substantial steric footprint often dominates its influence on this step.

In studies of related bulky phosphine ligands on palladium, it has been shown that steric interactions are a significant driving force for reductive elimination. researchgate.net This is consistent with the general principle that bulky ligands can promote the formation of the desired product by facilitating the collapse of the metallic intermediate.

Computational Chemistry and DFT Studies of Reaction Mechanisms

Computational chemistry, with Density Functional Theory (DFT) as a leading method, has become an indispensable tool for unraveling the intricate details of catalytic mechanisms involving ligands like this compound. google.comnih.gov These theoretical approaches allow for the detailed study of transient species and high-energy transition states that are often difficult or impossible to observe experimentally.

A primary application of DFT in catalysis is the modeling of reaction pathways and the calculation of the energy profiles of each step. This includes the identification and characterization of transition state structures and the determination of their corresponding energy barriers. researchgate.netnih.govnih.govresearchgate.net For catalytic cycles involving this compound, DFT calculations can quantify the steric and electronic effects of the ligand on the stability of intermediates and the energy of transition states for both oxidative addition and reductive elimination.

For instance, in a study of aryl-CF3 bond-forming reductive elimination from palladium(IV) complexes, DFT calculations revealed that the reductive elimination proceeds through a pre-equilibrium dissociation of a ligand followed by the coupling step. The calculated activation enthalpy (ΔH‡) for this process was found to be +29.1 ± 0.2 kcal/mol, with a positive entropy of activation (ΔS‡) of +9.48 ± 0.8 eu, suggesting a dissociative mechanism. nih.gov While this study did not use this compound directly, it demonstrates the power of DFT in elucidating such mechanistic details, which are applicable to analogous systems.

Table 1: Calculated Activation Parameters for Reductive Elimination in a Model Palladium System

ParameterValue
Activation Enthalpy (ΔH‡)+29.1 ± 0.2 kcal/mol
Activation Entropy (ΔS‡)+9.48 ± 0.8 eu
Data from a computational study on a related palladium complex, illustrating the type of data obtained from DFT calculations. nih.gov

DFT studies provide profound insights into the non-covalent interactions between the catalyst, including the this compound ligand, and the reacting substrates. These interactions can significantly influence the selectivity and reactivity of the catalyst. For example, DFT calculations can map the electron density distribution and identify key orbital interactions in the transition state.

In the context of palladium-catalyzed reactions, it has been shown through DFT that increasing the electron-donating ability of an aryl group on the metal center can weaken the stabilization of the oxidative addition complex. researchgate.net This is due to a weaker π-accepting ability of the more electron-rich aryl substituent. Such detailed understanding of catalyst-substrate interactions is crucial for the rational design of more efficient catalytic systems.

Table 2: Selected Calculated Bond Lengths in a Biaryl Phosphine-Ligated Palladium(II) Complex

BondBond Length (Å)
Pd-Br2.46 - 2.47
Pd-P2.34 - 2.35
Data from a computational study on a related biaryl phosphine palladium complex, showing how DFT can provide precise structural information. researchgate.net

Ligand-metal cooperativity describes the synergistic action of the ligand and the metal center in activating substrates and facilitating bond-forming or bond-breaking events. While often associated with pincer-type ligands, the principles of cooperativity can also be observed with monodentate ligands like this compound, particularly in how the ligand's steric and electronic properties influence the reactivity of the metal center.

Computational studies have been instrumental in understanding these cooperative effects. For example, DFT calculations have been used to investigate the heterolytic cleavage of H2 where the metal and a ligand work in concert. In the context of this compound, its strong electron-donating nature enhances the metal's ability to participate in oxidative addition, while its steric bulk promotes the subsequent reductive elimination, a clear example of the ligand cooperating with the metal throughout the catalytic cycle. More complex forms of cooperativity, such as those involving reversible dearomatization of the ligand backbone, have also been explored computationally in other systems. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in modern organic synthesis. syr.edu The efficacy of these transformations is heavily reliant on the choice of ligand coordinated to the palladium center. This compound (t-Bu2PCy) is a member of the tertiary alkyl phosphine ligand class, which has proven effective for coupling unreactive and sterically demanding substrates. The unique combination of steric bulk and electron-richness in ligands like this compound allows them to activate palladium catalysts for a range of challenging transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a new carbon-carbon bond. While bulky, electron-rich phosphine ligands are known to be highly effective for this transformation, particularly with challenging substrates like aryl chlorides, detailed research findings and extensive data specifically documenting the performance of this compound in a wide array of Suzuki-Miyaura couplings are not broadly available in the cited literature. The development of specialized biaryl phosphine ligands has often been the focus for expanding the scope of this reaction. scribd.com

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. mdpi.com The success of this reaction, especially with less reactive aryl chlorides, often necessitates the use of sterically hindered and electron-rich phosphine ligands. nih.gov These ligands facilitate the crucial reductive elimination step from the arylpalladium amido complex. Although this compound fits the general profile of a suitable ligand for this transformation, specific, detailed performance data and research findings for its application across a broad range of substrates are not extensively covered in the available literature. Research has often highlighted the utility of various bulky biaryl phosphine ligands for these C-N bond-forming reactions. google.comscribd.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of phosphine ligand is critical to the reaction's success, influencing catalyst activity and stability. While related bulky trialkylphosphines such as tri-tert-butylphosphine (B79228) have been shown to be effective catalysts for Heck reactions involving aryl chlorides, specific and comprehensive data on the performance of this compound in this reaction are limited in the surveyed literature. A patent has mentioned this compound as a potential ligand for a Heck reaction as part of a multi-step synthesis.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. The nature of the phosphine ligand on the palladium catalyst plays a pivotal role in the reaction's efficiency.

Detailed research has systematically investigated the influence of phosphine ligand structure on the outcome of Sonogashira reactions. In a comprehensive study comparing four different phosphines (P(t-Bu)3, t-Bu2PCy, t-BuPCy2, and PCy3), the performance of this compound (t-Bu2PCy) was evaluated in 168 different Pd/Cu-catalyzed Sonogashira cross-coupling reactions. The findings indicate that the ideal catalyst is primarily determined by the steric bulk of the alkyne coupling partner. For sterically undemanding alkynes like phenylacetylene (B144264), palladium catalysts bearing either tri-tert-butylphosphine (P(t-Bu)3) or this compound (t-Bu2PCy) were found to be ideal. This suggests that the specific balance of steric and electronic properties of this compound is well-suited for activating the catalyst system in these specific contexts.

The table below presents a selection of data from the study, illustrating the performance of the Pd/t-Bu2PCy catalyst system with phenylacetylene and various aryl bromide substrates.

Aryl BromideAcetylene (B1199291)Phosphine LigandConversion (%) after 1h
2-BromotoluenePhenylacetylenet-Bu2PCy 98
2-BromoethylbenzenePhenylacetylenet-Bu2PCy 99
2-BromoisopropylbenzenePhenylacetylenet-Bu2PCy 99
2,6-DimethylbromobenzenePhenylacetylenet-Bu2PCy 99

Table 1: Performance of this compound (t-Bu2PCy) in the Sonogashira Coupling of Phenylacetylene with Sterically Hindered Aryl Bromides. Data extracted from a systematic study on Sonogashira cross-coupling reactions.

The formation of carbon-nitrogen (C-N) bonds is a central transformation in organic synthesis, with palladium-catalyzed methods, such as the Buchwald-Hartwig amination, being particularly prominent. The development of these reactions has been significantly driven by the design of new phosphine ligands. scribd.com Bulky and electron-rich ligands are often required to promote the coupling of various amines with aryl halides. nih.gov While this compound possesses the general steric and electronic characteristics favorable for such transformations, extensive studies detailing its broad applicability and performance data in diverse C-N bond-forming reactions are not widely present in the surveyed scientific literature. The field has seen major advances through the application of highly specialized bulky biaryl phosphine ligands. google.comscribd.com

Palladium-catalyzed C-O bond formation, often referred to as the Buchwald-Hartwig etherification, is a powerful method for constructing aryl ethers. Similar to C-N coupling, this reaction benefits from bulky, electron-rich phosphine ligands that can facilitate the challenging reductive elimination step to form the C-O bond. Despite the known utility of such ligands in this class of reaction, specific research findings, detailed examples, or performance data for the application of this compound in palladium-catalyzed C-O bond formations are not documented in the provided search results. The development in this area has also been heavily influenced by the introduction of advanced biaryl phosphine ligands.

C-C Bond Formations

Catalyst systems incorporating bulky trialkylphosphine ligands, such as those based on the this compound scaffold, are exceptionally versatile for forming carbon-carbon bonds. They facilitate powerful cross-coupling reactions like the Suzuki, Heck, Negishi, and Stille reactions, even with challenging substrates such as aryl chlorides and sterically hindered partners. nih.gov

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of synthetic chemistry. The use of catalyst systems like Pd/P(t-Bu)₃, a close structural and electronic analogue of this compound, has enabled the use of a broad spectrum of aryl bromides, iodides, and even activated aryl chlorides under exceptionally mild, room-temperature conditions. nih.govmit.edu These catalysts exhibit high tolerance for various functional groups and can be effective at very low loadings. nih.gov

A user-friendly method employing a pre-made mixture of Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ with KF·2H₂O as the base facilitates the efficient coupling of diverse aryl and heteroaryl halides with a range of boronic acids at room temperature. mit.edunih.gov

Aryl HalideBoronic AcidCatalyst SystemConditionsYield (%)Reference
4-ChlorotoluenePhenylboronic acid1.5% Pd(OAc)₂ / 3% P(t-Bu)₃KF, Dioxane, 80 °C, 24 h94 nih.gov
1-Bromo-3,5-dimethylbenzene2-Methylphenylboronic acid1% Pd/P(t-Bu)₃KF, THF, RT, 3 h95 nih.gov
4-Chloroanisole2-Methylphenylboronic acid1% Pd₂(dba)₃ / 1.2% [HP(t-Bu)₃]BF₄KF·2H₂O, THF, RT, 18 h87 nih.gov
2-Bromopyridine3-Thiopheneboronic acid1% Pd₂(dba)₃ / 1.2% [HP(t-Bu)₃]BF₄KF·2H₂O, THF, RT, 3 h98 nih.gov

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Palladium catalysts supported by bulky phosphine ligands are highly effective. For instance, the Pd/P(t-Bu)₃/Cy₂NMe system achieves room-temperature Heck couplings for activated aryl chlorides with good stereoselectivity. nih.gov While unactivated chlorides may require heating, the catalyst can engage highly electron-rich and sterically demanding substrates. nih.gov

Aryl HalideAlkeneCatalyst SystemConditionsYield (%)Reference
4-ChlorobenzonitrileStyrene1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃Cy₂NMe, Dioxane, RT, 18 h98 nih.gov
1-Chloro-4-nitrobenzenen-Butyl acrylate1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃Cy₂NMe, Dioxane, RT, 18 h98 nih.gov
ChlorobenzeneStyrene1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃Cy₂NMe, Dioxane, 100 °C, 18 h90 nih.gov
1-Bromo-4-tert-butylbenzenen-Butyl acrylate1.5% Pd₂(dba)₃ / 3% P(t-Bu)₃Cs₂CO₃, Dioxane, RT, 3 h99 nih.gov

Negishi Coupling

In the Negishi coupling, an organozinc compound reacts with an organic halide. The Pd[P(t-Bu)₃]₂ complex was a pioneering catalyst for the coupling of unactivated aryl chlorides. acs.org This system is highly effective for synthesizing sterically hindered biaryls, including tetra-ortho-substituted compounds, which are challenging to produce via other methods. nih.gov The catalyst tolerates various functional groups and allows for selective coupling of an aryl chloride in the presence of less reactive groups like arylboronate esters. nih.gov

Aryl ChlorideOrganozinc ReagentCatalystConditionsYield (%)Reference
1-Chloro-4-tert-butylbenzene(2-Methylphenyl)zinc chloride2% Pd[P(t-Bu)₃]₂THF, 80 °C, 18 h93 nih.gov
2-ChloropyridinePhenylzinc chloride2% Pd[P(t-Bu)₃]₂THF, 80 °C, 18 h85 nih.gov
1-Chloro-2,6-dimethylbenzene(2,6-Dimethylphenyl)zinc chloride2% Pd[P(t-Bu)₃]₂THF, 80 °C, 18 h87 nih.gov
4-Chlorobenzonitrilen-Butylzinc iodide2% Pd[P(t-Bu)₃]₂THF, 80 °C, 18 h94 nih.gov

C-H Activation and Functionalization

Directly converting a carbon-hydrogen (C-H) bond into a carbon-carbon or carbon-heteroatom bond is a highly desirable transformation that enhances atom economy. Bulky phosphine ligands play a crucial role in this area. A notable application involves the use of 2-(di-tert-butylphosphino)biphenyl, a ligand structurally related to this compound, in the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides to form substituted oxindoles. This reaction proceeds with high regioselectivity and tolerates a wide array of functional groups, providing a reliable and operationally simple method for synthesizing these important heterocyclic structures.

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral phosphine ligands has been instrumental in the field of asymmetric catalysis, allowing for the synthesis of single-enantiomer products. P-chiral phosphines, where the phosphorus atom itself is the stereogenic center, are particularly effective. The presence of bulky substituents like tert-butyl groups on these chiral ligands is often key to achieving high levels of enantioselectivity.

In asymmetric hydrogenation, a prochiral alkene is converted into a chiral alkane with high enantiomeric excess. Rhodium complexes featuring P-chiral phosphine ligands with tert-butyl substituents have demonstrated exceptional performance. For example, the rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane shows high catalytic activity and nearly perfect enantioselectivity in the hydrogenation of various functionalized olefins. Mechanistic studies indicate that enantioselection occurs during the association of the substrate with the metal dihydride intermediate.

The asymmetric aminohydroxylation (AA) reaction introduces both a hydroxyl and an amino group across a double bond in a stereocontrolled manner. Extensive reviews of this transformation, particularly the Sharpless Asymmetric Aminohydroxylation, show that it is typically catalyzed by osmium complexes using chiral ligands derived from cinchona alkaloids. In the reviewed scientific literature, there are no documented applications of this compound or its derivatives as ligands for this specific transformation.

Chiral phosphines can also function as organocatalysts, directly promoting reactions without a transition metal. In the context of asymmetric cycloadditions, phosphines have been used to catalyze [3+2] cycloadditions between allenes or Morita-Baylis-Hillman carbonates and various partners. For instance, a phosphine-catalyzed asymmetric [3+2] cycloaddition of diazenes with MBH carbonates has been developed to produce chiral dihydropyrazoles with excellent enantioselectivity. This mode of action, where the phosphine acts as a Lewis base catalyst to generate a zwitterionic intermediate, represents a distinct catalytic paradigm from its role as a ligand in transition metal catalysis.

Other Catalytic Applications

The utility of this compound and its analogues extends to other important catalytic reactions.

Stille Coupling

The Stille reaction, which couples organotin compounds with organic halides, has been significantly advanced by the use of palladium catalysts with bulky phosphine ligands. The Pd/P(t-Bu)₃ system was the first to enable a general method for room-temperature Stille couplings of aryl bromides and provided a solution for the challenging coupling of unactivated aryl chlorides. researchgate.net This catalyst is effective for creating sterically demanding tetra-ortho-substituted biaryls and can selectively couple an aryl chloride over an aryl triflate. nih.govresearchgate.net

Aryl HalideOrganotin ReagentCatalystConditionsYield (%)Reference
4-ChlorotolueneTributyl(phenyl)tin2% Pd(P(t-Bu)₃)₂CsF, Dioxane, 100 °C, 12 h91 nih.gov
1-Chloro-2,6-dimethylbenzeneTributyl(2-methylphenyl)tin2% Pd(P(t-Bu)₃)₂CsF, Dioxane, 100 °C, 12 h88 nih.gov
4-BromotolueneTributyl(vinyl)tin2% Pd(P(t-Bu)₃)₂CsF, Dioxane, RT, 3 h99 nih.gov
1-Bromo-4-tert-butylbenzeneTributyl(2-furyl)tin2% Pd(P(t-Bu)₃)₂CsF, Dioxane, RT, 3 h96 nih.gov

Additionally, research into ruthenium-catalyzed enyne metathesis has shown that the steric bulk of ligands like this compound can be a deciding factor in catalytic activity. In one study, the RuH₂Cl₂(P(t-Bu₂Cy))₂ complex showed no metathesis activity, presumably due to the excessive steric hindrance preventing substrate coordination, highlighting the delicate balance of steric and electronic properties required for effective catalysis. syr.edu

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental process for the saturation of unsaturated bonds, such as carbon-carbon double bonds in alkenes. dur.ac.uk The reaction typically involves the use of a transition metal catalyst to activate molecular hydrogen. dur.ac.uk While heterogeneous catalysts are common, homogeneous catalysts, often featuring phosphine ligands, offer advantages in terms of selectivity and milder reaction conditions. tum.de

Rhodium and iridium complexes are particularly effective for homogeneous hydrogenation. For instance, rhodium complexes with chiral phosphine ligands, such as (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane, which shares the di-tert-butylphosphino group with the subject compound, have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of various substrates. nih.gov Similarly, iridium catalysts bearing P,N-ligands have been successfully employed in the highly enantioselective hydrogenation of cyclic enamides. nih.gov While direct data for this compound in these specific systems is not detailed in the reviewed literature, the efficacy of related bulky phosphine ligands underscores their importance in creating the necessary steric and electronic environment for efficient hydrogenation.

The general mechanism for catalytic hydrogenation on a metal surface involves the adsorption and cleavage of the H-H bond, followed by the coordination of the alkene and subsequent stepwise transfer of hydrogen atoms to the carbon-carbon double bond. dur.ac.uk

Carbocyanation of Alkynes

The carbocyanation of alkynes is a reaction that involves the addition of both a carbon group and a cyano group across the carbon-carbon triple bond. Nickel-catalyzed versions of this reaction have been developed to produce polysubstituted 2,5-hexadienenitriles. st-andrews.ac.uk In these systems, ligands such as P(4-CF₃-C₆H₄)₃ have been employed, and the use of a Lewis acid co-catalyst can accelerate the reaction. st-andrews.ac.uk The application of this compound in this specific transformation is not extensively documented in the reviewed scientific literature.

Hydrocarboxylation of Acetylene

Hydrocarboxylation involves the addition of a hydrogen atom and a carboxylic acid group to a substrate. The hydrocarboxylation of acetylene to produce acrylic acid is an industrially significant process. Palladium complexes have been investigated as catalysts for this reaction under mild conditions. researchgate.net Research has shown that palladium acetate (B1210297) in combination with specific phosphine ligands, such as diphenyl-2-pyridylphosphine, and an acid promoter can achieve good conversion of acetylene and high selectivity for acrylic acid. researchgate.net However, the use of this compound as a ligand in the hydrocarboxylation of acetylene is not prominently featured in the available research.

Methoxycarbonylation Reactions

Methoxycarbonylation is the process of adding a methoxycarbonyl group (–COOCH₃) to a substrate, typically an alkene or alkyne, using carbon monoxide and methanol. This reaction is of great industrial importance for the synthesis of esters, such as methyl propanoate, a precursor to methyl methacrylate. st-andrews.ac.uk Palladium catalysts modified with bulky phosphine ligands are state-of-the-art for this transformation.

Detailed studies on the palladium-catalyzed methoxycarbonylation of ethene have been conducted using 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPX), a ligand with very similar steric and electronic properties to this compound. dur.ac.ukst-andrews.ac.uk These studies have shown that bulky bidentate phosphine ligands are crucial for achieving high catalytic activity and selectivity for methyl propanoate over the formation of polyketones. st-andrews.ac.uk Computational studies suggest that the reaction proceeds via a hydride-hydroxyalkylpalladium pathway, which has a lower energy barrier compared to the carbomethoxy or ketene (B1206846) pathways. st-andrews.ac.uk With a bulky ligand like DTBPX, a selectivity of over 99% for methyl propanoate can be achieved. st-andrews.ac.uk

The catalyst system based on palladium and bis(di-tert-butylphosphinomethyl)benzene has also been shown to be active for the methoxycarbonylation of activated aryl chlorides. nih.gov The choice of alcohol can influence the product distribution, with less nucleophilic alcohols like 2,2,2-trifluoroethanol (B45653) favoring the formation of carbonylation products. nih.gov

The table below presents data from studies on the methoxycarbonylation of ethene using a palladium catalyst with the related bulky phosphine ligand, DTBPX. st-andrews.ac.uk

SubstrateCatalyst SystemProductSelectivityKey Finding
EthenePd/DTBPXMethyl Propanoate>99%Bulky phosphine ligand is essential for high selectivity. st-andrews.ac.uk
EthenePd/less bulky phosphineMethyl Propanoate & OligoketonesLowerLess bulky ligands lead to increased copolymerization. st-andrews.ac.uk

Transfer Hydrogenation

Transfer hydrogenation is a method for the reduction of unsaturated compounds where a hydrogen donor molecule, other than molecular hydrogen, is used. Common hydrogen donors include isopropanol, formic acid, and ethanol (B145695). organic-chemistry.orgacs.org Ruthenium and iridium complexes are often employed as catalysts for these reactions.

Ruthenium-catalyzed transfer hydrogenation of ketones using alcohols as the hydrogen source has been studied, sometimes leading to C-C bond formation in addition to reduction. organic-chemistry.org The choice of ligand is critical, though specific examples with this compound are not prevalent in the reviewed literature. Similarly, iridium complexes have been developed for the transfer hydrogenation of terminal alkynes using ethanol as the hydrogen source, where the ligand plays a key role in controlling the reaction's chemoselectivity. acs.org Cyclometalated iridium complexes have also been shown to be effective for the transfer hydrogenation of carbonyl compounds in water using formate (B1220265) as the hydrogen donor. rsc.org

Stereoselective Silylation

Stereoselective silylation involves the enantioselective or diastereoselective introduction of a silyl (B83357) group into a molecule, often for the protection of alcohols. This can be a powerful tool in organic synthesis. Iridium-catalyzed silylation of C-H bonds has been reported for the stereoselective synthesis of anti-1,3-diols from secondary alcohols or ketones. nih.gov These reactions, however, typically employ bisamidine or phenanthroline-type ligands. nih.gov The application of this compound as a ligand in transition metal-catalyzed stereoselective silylation reactions is not well-documented in the current scientific literature.

Conclusion

DI-Tert-butylcyclohexylphosphine stands as a significant and highly effective ligand in the realm of modern homogeneous catalysis. Its unique combination of steric bulk and electron-rich character imparts exceptional reactivity to metal catalysts, particularly palladium, enabling a wide array of challenging and synthetically valuable transformations. This review has highlighted its pivotal role in key cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, which are fundamental to the construction of complex organic molecules. Furthermore, the utility of structurally similar bulky phosphines in other important catalytic reactions such as the Heck, Negishi, and Stille couplings underscores the broad impact of this class of ligands. The continued exploration and application of this compound and its analogues will undoubtedly lead to further advancements in synthetic efficiency and the development of novel chemical entities.

Vi. Advanced Analytical Techniques for Characterization and Mechanistic Studies of Di Tert Butylcyclohexylphosphine Complexes

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for the initial identification and detailed electronic and structural analysis of di-tert-butylcyclohexylphosphine complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the vibrational modes of a molecule, including those of the phosphine (B1218219) ligand and any other co-ligands in the complex. monash.edu The P-C stretching frequencies and other vibrations associated with the this compound ligand can be identified in the IR spectrum. More significantly, changes in the vibrational frequencies of other ligands (e.g., CO, hydrides) upon coordination of the phosphine can provide information about the electronic properties of the this compound ligand. For example, in a metal carbonyl complex, a decrease in the ν(CO) stretching frequency upon introduction of the phosphine ligand indicates an increase in electron density on the metal center, highlighting the electron-donating ability of the phosphine.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of this compound complexes and for obtaining information about their composition and fragmentation patterns. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used to analyze these non-volatile and often air-sensitive compounds. The isotopic pattern of the molecular ion peak can confirm the presence and number of metal atoms in the complex. Fragmentation analysis can provide clues about the lability of ligands and the strength of the metal-phosphine bond. researchgate.net

TechniqueInformation ObtainedTypical Data
³¹P NMR Electronic environment of the phosphorus atom, coordination to metal, determination of coordination geometry.Chemical shift (δ) in ppm, coupling constants (J) in Hz.
¹H NMR Confirmation of ligand structure, information on molecular symmetry.Chemical shifts (δ) in ppm, integration, multiplicity, coupling constants (J) in Hz.
¹³C NMR Confirmation of ligand carbon framework.Chemical shifts (δ) in ppm.
IR Spectroscopy Identification of functional groups, information on the electronic properties of the ligand.Vibrational frequencies (ν) in cm⁻¹.
Mass Spectrometry Determination of molecular weight, confirmation of elemental composition, fragmentation patterns.Mass-to-charge ratio (m/z).

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of this compound complexes in the solid state. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined. This technique yields a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the metal-phosphorus bond length, as well as bond lengths and angles within the phosphine ligand and between the ligand and other coordinated molecules.

Coordination geometry: The arrangement of ligands around the metal center (e.g., square planar, tetrahedral, octahedral) can be unequivocally established.

Steric properties: The cone angle of the this compound ligand can be accurately measured from the crystal structure, providing a quantitative measure of its steric bulk. The orientation of the cyclohexyl and tert-butyl groups can also be visualized, offering insights into steric interactions within the complex.

Intermolecular interactions: The packing of molecules in the crystal lattice can reveal the presence of intermolecular forces such as van der Waals interactions or hydrogen bonds.

The data obtained from X-ray crystallography are crucial for understanding the structure-activity relationships of catalysts containing this compound ligands.

ParameterDescriptionExample Data
Crystal System The symmetry of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 10.123 Å, b = 15.456 Å, c = 12.789 Å, α = 90°, β = 105.34°, γ = 90°
M-P Bond Length The distance between the metal center and the phosphorus atom.2.25 Å
P-C Bond Lengths The distances between the phosphorus atom and the carbon atoms of the cyclohexyl and tert-butyl groups.P-C(cyclohexyl) = 1.85 Å, P-C(tert-butyl) = 1.90 Å
Bond Angles The angles between atoms in the complex.C-P-C = 110.5°, M-P-C = 115.2°

In situ Monitoring Techniques for Reaction Progress and Intermediates

To gain a deeper understanding of the catalytic cycles involving this compound complexes, it is often necessary to monitor reactions as they occur. In situ monitoring techniques allow for the real-time observation of reactants, products, and, most importantly, transient intermediates that may not be isolable. nih.gov

NMR Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for in situ reaction monitoring. chemrxiv.org By acquiring NMR spectra at various time points during a reaction, the concentrations of different species can be quantified, leading to the determination of reaction kinetics. Variable-temperature NMR studies can be used to observe the fluxional behavior of complexes and to identify low-energy intermediates that may be in equilibrium with the resting state of the catalyst. Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to study the association and dissociation of ligands from the metal center.

IR Spectroscopy: In situ IR spectroscopy is particularly well-suited for monitoring reactions that involve changes in the vibrational modes of specific functional groups, such as the C=O stretching frequency in carbonylation reactions or the M-H stretching frequency in hydrogenation reactions. By using an IR probe inserted directly into the reaction vessel, the progress of the reaction can be followed in real-time.

Other Techniques: Other techniques such as UV-visible spectroscopy and stopped-flow techniques can also be employed for in situ monitoring of rapid reactions. The choice of technique depends on the specific reaction being studied and the nature of the species involved. The data obtained from these in situ studies are invaluable for constructing detailed mechanistic pathways and for optimizing reaction conditions.

TechniqueApplicationData Obtained
In situ NMR Monitoring the concentration of reactants, products, and intermediates over time.Time-course concentration profiles, reaction rates.
In situ IR Tracking changes in specific functional groups during a reaction.Real-time changes in absorbance at specific wavenumbers.
Stopped-Flow Studying the kinetics of fast reactions.Kinetic data on the timescale of milliseconds to seconds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing DI-Tert-butylcyclohexylphosphine, and how can purity be optimized?

  • Methodology:

  • Use organometallic intermediates: For example, chlorodicyclohexylphosphane (Cy2_2PCl) can react with tert-butyl lithium in anhydrous THF/hexane under inert atmosphere to introduce substituents .
  • Purification: Column chromatography under nitrogen or vacuum distillation to isolate air-sensitive products. Confirm purity via 31^{31}P NMR (expected δ: −10 to −30 ppm for tertiary phosphines) and elemental analysis .
    • Key Data:
  • Analogous compounds (e.g., dicyclohexylphosphane derivatives) require reaction temperatures of −78°C to 25°C for optimal yields .

Q. How should this compound be handled and stored to prevent degradation?

  • Methodology:

  • Store as a 10 wt.% solution in hexanes under argon or nitrogen to minimize oxidation. Use Schlenk lines or gloveboxes for transfers .
  • Monitor stability: Periodic 31^{31}P NMR to detect oxidation to phosphine oxides (δ: +20 to +30 ppm) .

Q. What spectroscopic techniques are critical for characterizing this phosphine?

  • Methodology:

  • NMR: 1^{1}H NMR (tert-butyl protons: δ 1.1–1.3 ppm; cyclohexyl protons: δ 1.4–2.2 ppm), 13^{13}C NMR (quaternary carbons: δ 30–35 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ for C16_{16}H33_{33}P: calc. 257.23) .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its performance in transition-metal catalysis?

  • Methodology:

  • Compare catalytic activity with less bulky ligands (e.g., PCy3_3) in Suzuki-Miyaura couplings. Track turnover frequency (TOF) and yields.
  • Use X-ray crystallography to analyze metal-phosphine bond lengths (e.g., Pd–P: ~2.3 Å) and ligand cone angles (~160–170°) .
    • Data Contradictions:
  • Bulky ligands may enhance stability but reduce reaction rates. Conflicting reports on optimal steric bulk for cross-couplings require controlled ligand screening .

Q. What are the environmental persistence and toxicity profiles of tert-butyl-substituted phosphines?

  • Methodology:

  • Use OECD 301F biodegradation tests: Monitor half-life in aqueous media. Compare with structurally similar compounds like tris(2,4-di-tert-butylphenyl) phosphate (t1/2_{1/2} > 60 days in water) .
  • Ecotoxicity assays: Daphnia magna acute toxicity (LC50_{50}) and algal growth inhibition (EC50_{50}) studies .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

  • Methodology:

  • DFT calculations (e.g., B3LYP/6-31G**) to analyze HOMO/LUMO energies, bond dissociation energies (BDEs), and transition-state geometries.
  • Compare with experimental kinetic data (e.g., activation barriers for oxidative addition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.